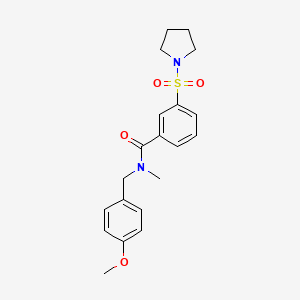
N-(4-methoxybenzyl)-N-methyl-3-(1-pyrrolidinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-N-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as S 38093, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of S 38093 is not fully understood. However, it is thought to act as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation pathways in the brain, and its blockade by S 38093 may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
S 38093 has been shown to have a number of biochemical and physiological effects. It has been demonstrated to increase the release of serotonin and dopamine in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant effects. Additionally, S 38093 has been shown to reduce the release of glutamate in the nucleus accumbens, which may contribute to its anti-addictive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using S 38093 in lab experiments is its high selectivity for the dopamine D3 receptor. This allows for more specific investigation of the role of this receptor in various physiological and pathological processes. However, one limitation of using S 38093 is its limited availability, which may make it difficult to conduct large-scale studies.
Direcciones Futuras
There are several future directions for research on S 38093. One area of interest is its potential as a treatment for cognitive impairment associated with aging and neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further investigation into its anti-addictive properties may lead to the development of new treatments for substance abuse disorders. Finally, the development of more potent and selective analogs of S 38093 may lead to improved therapeutic efficacy and reduced side effects.
Conclusion
In conclusion, S 38093 is a novel compound with potential therapeutic applications in a variety of physiological and pathological processes. Its selective antagonism of the dopamine D3 receptor may contribute to its anxiolytic, antidepressant, and anti-addictive effects. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of S 38093 involves the reaction of 4-methoxybenzylamine with 3-(1-pyrrolidinylsulfonyl)benzoyl chloride in the presence of a base. The resulting product is then treated with methyl iodide to obtain the final compound. This process has been optimized to yield a high purity and high yield of S 38093.
Aplicaciones Científicas De Investigación
S 38093 has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and anti-addictive properties in preclinical studies. Additionally, S 38093 has been investigated for its potential as a treatment for neuropathic pain, schizophrenia, and cognitive impairment.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-21(15-16-8-10-18(26-2)11-9-16)20(23)17-6-5-7-19(14-17)27(24,25)22-12-3-4-13-22/h5-11,14H,3-4,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYKKIHSGAXJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

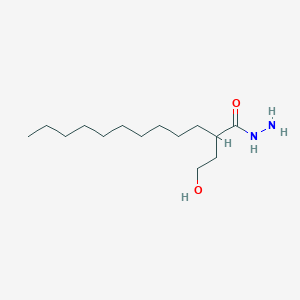
![1-(4-chlorophenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4883251.png)

![3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B4883267.png)
![ethyl 6-tert-butyl-2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4883270.png)
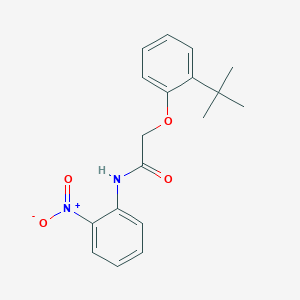
![3-[bis(4-methylphenyl)phosphoryl]-1-propanol](/img/structure/B4883278.png)
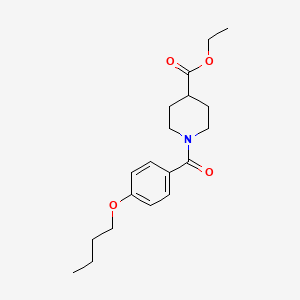
![N-(2,4-difluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4883287.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4883304.png)
![N-(3-isoxazolylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4883307.png)
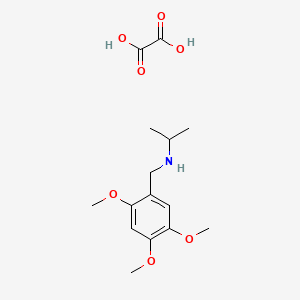
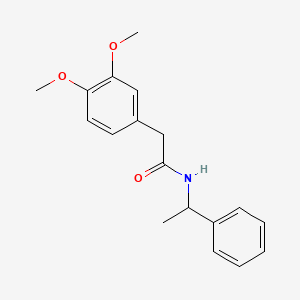
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-3-methylbutanamide](/img/structure/B4883333.png)